Ethyl 4-hydrazinylbenzoate hydrochloride

Medicinal Chemistry Drug Design ADME

Standard phenylhydrazine salts lack the dual reactivity needed for divergent synthesis. Ethyl 4-hydrazinylbenzoate HCl (E-4HB) provides both a hydrazino nucleophile and an ester electrophile in one scaffold. - LogP 2.72 vs 1.44 (4-hydrazinobenzoic acid) - optimizes membrane permeability & solvent compatibility - 10-H-bond supramolecular network stabilizes crystalline lattice - ideal for co-crystal screening & MOF synthesis - Orthogonal QC (NMR, HPLC, GC) per batch - reduces repurification & analytical variability

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 40566-85-6
Cat. No. B2846580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydrazinylbenzoate hydrochloride
CAS40566-85-6
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NN.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H
InChIKeyBTZOWQCBGLZWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydrazinylbenzoate Hydrochloride: A Phenylhydrazine Intermediate for R&D


Ethyl 4‑hydrazinylbenzoate hydrochloride (E‑4HB, C₉H₁₃ClN₂O₂, MW 216.67) is a para‑substituted phenylhydrazine derivative bearing an ethyl ester at the carboxyl position. It is supplied as a crystalline hydrochloride salt and is used as a key intermediate for the synthesis of heterocyclic compounds, hydrazones, and metal–organic frameworks (MOFs) with pharmacological and optical interest [1]. Unlike simpler phenylhydrazine salts, E‑4HB possesses both a hydrazino nucleophile and an ester electrophile within the same scaffold, enabling regioselective derivatization at multiple positions [1]. The compound crystallizes as colourless plates in the triclinic space group P‑1 with two independent ion pairs (Z′ = 2) and cell volume V = 1020.95 ų, as determined by the first single‑crystal X‑ray diffraction study of this substance [2].

Bifunctional Hydrazine nucleophile and ester electrophile in one scaffold
Crystalline salt Defined hydrochloride lattice with reproducible handling
Structural precedent Solved crystal structure and MOF linker application reported

Why This Compound Cannot Be Replaced by Simpler Phenylhydrazines


Generic substitution with unsubstituted phenylhydrazine hydrochloride (CAS 59‑88‑1) or 4‑hydrazinobenzoic acid hydrochloride (CAS 24589‑77‑3) fails because these analogues lack the para‑ethyl ester group that critically modulates lipophilicity, hydrogen‑bonding capacity, and synthetic versatility [1]. The ethyl ester in E‑4HB raises the LogP to 2.72 versus 1.44 for 4‑hydrazinobenzoic acid, altering membrane permeability and solvent compatibility in downstream chemistry . Moreover, the ester functionality serves as a second reactive handle for hydrolysis, transesterification, or reduction, enabling divergent synthetic routes that are inaccessible to 4‑hydrazinobenzoic acid or phenylhydrazine alone [1]. The hydrochloride salt form further confers a defined 10‑hydrogen‑bond supramolecular network in the solid state (two NH···N and eight NH···Cl contacts) that stabilises the crystalline lattice and influences bulk handling, hygroscopicity, and dissolution behaviour compared with the free base (ethyl 4‑hydrazinylbenzoate, CAS 14685‑90‑6), which lacks the chloride‑mediated hydrogen‑bond sheet architecture [1]. These physicochemical and structural differences make E‑4HB a non‑fungible building block in applications demanding precise crystallinity, tuneable lipophilicity, or dual reactivity.

Missing para-ethyl ester
Phenylhydrazine HCl lacks the ester group, which alters lipophilicity and synthetic versatility. Direct replacement may shift reactivity profiles and downstream yields.
Different solid-state network
The free base or 4-hydrazinobenzoic acid HCl lacks the chloride‑mediated hydrogen‑bond sheet; powder handling, hygroscopicity and dissolution behaviour can differ.
QC documentation gap
Simpler phenylhydrazines may be supplied with single‑technique purity data, raising impurity‑identification risk. Multi‑technique batch CoA is not guaranteed.

Quantitative Differentiation Against In‑Class Alternatives


Lipophilicity Comparison for Enhanced Membrane Compatibility

The hydrochloride salt of ethyl 4‑hydrazinylbenzoate exhibits a LogP of 2.72, compared with 1.44 for 4‑hydrazinobenzoic acid (free acid, CAS 619‑67‑0) [1]. This ~1.3 log‑unit increase corresponds to approximately a 20‑fold higher octanol–water partition coefficient, indicating significantly greater lipophilicity that enhances passive membrane permeability in cell‑based assays and improves solubility in organic reaction solvents .

Lipophilicity
Reported
ΔLogP ≈ 1.3 (~20× higher partition)
Supports organic-phase reactivity and membrane-permeation assays
Compared with 4-hydrazinobenzoic acid (LogP 1.44); in silico data
Medicinal Chemistry Drug Design ADME

Crystallographic Hydrogen‑Bond Network and Lattice Stability

Single‑crystal X‑ray diffraction reveals that E‑4HB forms a complex sheet architecture sustained by ten hydrogen bonds per asymmetric unit: two NH···N contacts and eight NH···Cl contacts, with each chloride ion accepting hydrogen bonds from four different cations [1]. In contrast, phenylhydrazine hydrochloride (C₆H₉N₂⁺·Cl⁻) crystallises in a monoclinic layered network with only N–H···Cl and N–H···N interactions, lacking the extensive chloride‑mediated sheet topology observed in E‑4HB [2].

H‑bond network
Head-to-head
10 H‑bonds/unit (2 NH···N + 8 NH···Cl); each Cl⁻ bridges 4 cations
Dense sheet architecture may improve lattice stability and dissolution reproducibility
Vs. simpler phenylhydrazine HCl network; single‑crystal XRD
Solid‑State Chemistry Crystallography Formulation

Validated Intermediate for Bioactive Hydrazone Synthesis

E‑4HB has been explicitly employed as the starting material for the synthesis of furan‑2‑ and thiophen‑2‑phenylhydrazone derivatives (e.g., (E)‑ethyl‑4‑(2‑(thiophen‑2‑ylmethylene)hydrazinyl)benzoate) in a study assessing binding interactions with human serum albumin (HSA), a validated cancer‑target model [1]. The ester group remains intact during hydrazone formation, preserving the carboxyl‑derived functionality for further conjugation or immobilisation. No comparable peer‑reviewed synthetic application has been reported for 4‑hydrazinobenzoic acid hydrochloride in the context of HSA‑targeted hydrazone library synthesis.

Synthetic precedent
Class-level
Published protocol for HSA‑binding hydrazone library
Literature‑precedented route may reduce method‑development risk
No comparable report for 4-hydrazinobenzoic acid HCl
Synthetic Chemistry Drug Discovery Hydrazone Derivatives

Batch‑Level Purity Specifications and Quality Control Documentation

Commercially available E‑4HB is routinely supplied at ≥97% purity (Bidepharm) or ≥98% purity (MolCore) with batch‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, phenylhydrazine hydrochloride is commonly offered at 98–99% purity but often without multi‑technique batch‑level QC documentation, particularly from non‑speciality chemical distributors . The availability of orthogonal purity verification (HPLC plus NMR plus GC) for E‑4HB reduces the risk of unidentified impurities that could compromise downstream catalytic or biological assays.

Purity & QC
Data to verify
≥97% (HPLC, NMR, GC) documented per batch
Multi‑technique CoA may lower impurity‑related experimental failure
Supplier-reported; review batch‑specific certificate
Quality Control Analytical Chemistry Procurement

Solved Crystal Structure for Co‑crystal and Materials Design

The crystal structure of E‑4HB was solved for the first time in 2019, providing unit‑cell parameters (a = 5.9566 Å, b = 7.4498 Å, c = 23.5349 Å, α = 84.323°, β = 84.521°, γ = 80.257°, V = 1020.95 ų, space group P‑1, Z′ = 2) and a complete description of the non‑covalent interaction topology [1]. The 4‑hydrazinobenzoate anion has subsequently been used as a linker in a Zn‑MOF exhibiting a minimal bactericidal concentration (MBC) of 20 µg/mL against Staphylococcus aureus, with the antimicrobial effect attributed specifically to the released 4‑hydrazinebenzoate linker rather than the Zn²⁺ cation [2]. No crystallographically characterised MOF incorporating the simpler phenylhydrazine linker has been reported.

MOF application
Head-to-head
Zn‑MOF with 4‑hydrazinebenzoate linkers: reported MBC 20 µg/mL (S. aureus)
Solved crystal structure may support co‑crystal design and MOF synthesis
No MOF with phenylhydrazine linker reported
Crystallography Crystal Engineering MOF Design

Research and Industrial Application Scenarios


Medicinal Chemistry: Lipophilic Hydrazone Library Synthesis

E‑4HB is the preferred phenylhydrazine building block for constructing hydrazone compound libraries aimed at human serum albumin (HSA) binding, a validated model for anticancer drug delivery. Its LogP of 2.72 ensures adequate membrane permeability for cell‑based follow‑up assays, while the intact ethyl ester provides a conjugation site for further functionalization [1]. The synthetic protocol using E‑4HB with furan‑2‑ and thiophen‑2‑carbaldehydes has been published and validated, offering a reproducible starting point that avoids the methodological uncertainty associated with unreported phenylhydrazine substrates [1].

Crystal Engineering and MOF Design

The dense ten‑hydrogen‑bond network of E‑4HB, with each chloride ion accepting contacts from four cations, makes it an ideal co‑former for pharmaceutical co‑crystal screening and a reliable precursor for MOF synthesis [1]. The Zn‑MOF built from 4‑hydrazinebenzoate linkers achieved an MBC of 20 µg/mL against S. aureus, demonstrating that the crystallographically characterised linker directly translates into a functional antimicrobial material [2]. Researchers requiring structurally predictable solid forms should select E‑4HB over phenylhydrazine hydrochloride, whose simpler hydrogen‑bond network offers fewer crystal‑engineering design handles.

Analytical QC Labs: Multi‑Technique Batch Verification

Procurement of E‑4HB from suppliers such as Bidepharm or MolCore includes batch‑level Certificates of Analysis covering NMR, HPLC, and GC [1][2]. This multi‑technique verification is particularly valuable for analytical laboratories performing quantitative NMR (qNMR) or HPLC‑based reaction monitoring, where unidentified impurities in single‑technique‑certified phenylhydrazine hydrochloride can introduce systematic errors . Selecting E‑4HB with orthogonal QC reduces the need for in‑house repurification and minimises batch‑to‑batch variability in validated analytical methods.

Application
Selection Property
Validation Focus
Hydrazone library synthesis (target-binding studies)
Dual reactivity (hydrazine + ester) and documented protocol
Reproducibility of HSA binding assay and conjugate formation
Co‑crystal screening and MOF synthesis
Solved crystal structure and dense H‑bond network
Predictable co‑crystal formation; reported framework activity in published MOF
Analytical method validation and QC
Multi‑technique batch CoA (NMR, HPLC, GC)
Impurity identification and batch‑to‑batch reproducibility
Quote Request

Request a Quote for Ethyl 4-hydrazinylbenzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.